1,4-Pentadiene

Overview

Description

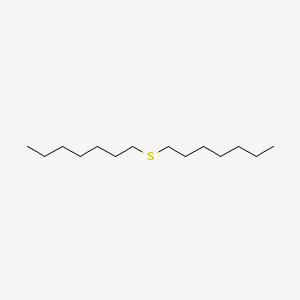

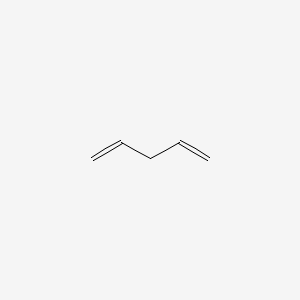

1,4-Pentadiene is an organic compound with the molecular formula C5H8. It is a hydrocarbon consisting of a chain of five carbon atoms with two double bonds located at the first and fourth positions. This compound is a type of diene, specifically an isolated diene, meaning the double bonds are separated by more than one single bond.

Mechanism of Action

Target of Action

1,4-Pentadiene is an organic compound that primarily targets polyunsaturated fatty acids . These fatty acids, such as linoleic acid, α-linolenic acid, and arachidonic acid, contain this compound groups . The compound’s interaction with these targets leads to a variety of biochemical reactions .

Mode of Action

This compound interacts with its targets through a process known as lipid peroxidation . This process is facilitated by the weakness of doubly allylic C-H bonds in the polyunsaturated fatty acids, leading to the formation of pentadienyl radicals . The compound can also undergo exothermic polymerization reactions in the presence of various catalysts or initiators .

Biochemical Pathways

The interaction of this compound with polyunsaturated fatty acids affects several biochemical pathways. One of these is the cyclooxygenase (COX) pathway, where the compound plays a role in the generation of prostanoids, including thromboxane and prostaglandins . Another affected pathway is the lipoxygenase pathway, which involves the hydroperoxidation of polyunsaturated fatty acids containing cis, cis-1,4-pentadiene moieties .

Pharmacokinetics

The compound’s molecular weight of 681170 may influence its bioavailability.

Result of Action

The action of this compound leads to a range of reactions with oxygen. Products of these reactions include fatty acid hydroperoxides, epoxy-hydroxy polyunsaturated fatty acids, jasmonates, divinylether fatty acids, and leaf aldehydes . Some of these derivatives are signaling molecules, some are used in plant defense, and some are precursors to other metabolites .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound may undergo autoxidation upon exposure to air, forming explosive peroxides . Furthermore, it may react vigorously with strong oxidizing agents and exothermically with reducing agents to release gaseous hydrogen .

Biochemical Analysis

Biochemical Properties

1,4-Pentadiene plays a significant role in biochemical reactions, particularly in the context of lipid peroxidation. This compound is a component of polyunsaturated fatty acids such as linoleic acid, α-linolenic acid, and arachidonic acid . These fatty acids contain this compound groups, which are highly susceptible to oxidation due to the presence of doubly allylic C-H bonds. The oxidation of these fatty acids leads to the formation of pentadienyl radicals, which can further react with oxygen to produce various bioactive metabolites .

Enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) interact with this compound-containing fatty acids. COX enzymes generate prostanoids, including thromboxane and prostaglandins, through the oxidation of arachidonic acid . LOX enzymes catalyze the peroxidation of polyunsaturated fatty acids, leading to the formation of hydroperoxides and other signaling molecules .

Cellular Effects

This compound and its derivatives influence various cellular processes, including cell signaling, gene expression, and metabolism. The oxidation products of this compound-containing fatty acids, such as hydroperoxides and oxylipins, act as signaling molecules that modulate inflammatory responses and other cellular functions . These compounds can activate or inhibit specific signaling pathways, leading to changes in gene expression and cellular metabolism .

In particular, the interaction of this compound derivatives with COX and LOX enzymes affects the production of prostaglandins and leukotrienes, which are involved in inflammation and immune responses . Additionally, the peroxidation of this compound-containing fatty acids can lead to the formation of reactive oxygen species (ROS), which can cause oxidative stress and damage to cellular components .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes and other biomolecules at the molecular level. The oxidation of this compound-containing fatty acids by COX and LOX enzymes leads to the formation of pentadienyl radicals, which initiate a cascade of reactions resulting in the production of bioactive metabolites . These metabolites can bind to specific receptors or enzymes, modulating their activity and leading to changes in cellular functions .

For example, the binding of prostaglandins to their receptors can activate signaling pathways that regulate inflammation, pain, and other physiological processes . Similarly, leukotrienes produced from the oxidation of arachidonic acid can bind to their receptors, influencing immune responses and other cellular activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound and its derivatives can change over time due to factors such as stability and degradation. The oxidation of this compound-containing fatty acids can lead to the formation of various products, some of which may be unstable and degrade over time . This degradation can affect the long-term impact of this compound on cellular functions, as the concentration and activity of its oxidation products may decrease .

In vitro and in vivo studies have shown that the stability of this compound derivatives can be influenced by factors such as temperature, pH, and the presence of metal ions . These factors can accelerate the degradation of oxidation products, leading to changes in their biological activity over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound derivatives may have beneficial effects, such as modulating inflammation and immune responses . At high doses, these compounds can cause toxic or adverse effects due to the production of ROS and other reactive intermediates .

Studies have shown that the threshold for toxic effects of this compound derivatives depends on factors such as the specific compound, the route of administration, and the duration of exposure . High doses of this compound derivatives can lead to oxidative stress, cellular damage, and other adverse effects in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the metabolism of polyunsaturated fatty acids. Enzymes such as COX and LOX play a crucial role in the oxidation of this compound-containing fatty acids, leading to the production of bioactive metabolites . These metabolites can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels .

For example, the oxidation of arachidonic acid by COX enzymes produces prostaglandins, which are involved in inflammation and other physiological processes . Similarly, LOX enzymes catalyze the formation of hydroperoxides and other signaling molecules from linoleic acid and α-linolenic acid .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins. This compound-containing fatty acids can be incorporated into cell membranes, where they participate in lipid metabolism and signaling . These fatty acids can also be transported within cells by specific binding proteins, influencing their localization and accumulation .

For example, fatty acid-binding proteins (FABPs) can bind to this compound-containing fatty acids, facilitating their transport within cells and tissues . This transport can affect the distribution of these fatty acids and their oxidation products, influencing their biological activity .

Subcellular Localization

The subcellular localization of this compound and its derivatives can affect their activity and function. This compound-containing fatty acids are primarily localized in cell membranes, where they participate in lipid metabolism and signaling . The localization of these fatty acids can be influenced by factors such as targeting signals and post-translational modifications .

For example, the incorporation of this compound-containing fatty acids into phospholipids can target them to specific membrane compartments, influencing their activity and interactions with other biomolecules . Additionally, post-translational modifications such as phosphorylation can affect the localization and function of proteins that interact with this compound derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Pentadiene can be synthesized through the dehydration of 1,5-pentadiol. This process involves converting 1,5-pentadiol to its diacetate form, followed by pyrolysis to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the catalytic dehydrogenation of pentane. This method is favored due to its efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1,4-Pentadiene undergoes various chemical reactions, including:

Oxidation: It can react with strong oxidizing agents to form epoxides or peroxides.

Reduction: It can be hydrogenated to form pentane.

Polymerization: In the presence of catalysts or initiators, this compound can undergo exothermic polymerization reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and ozone.

Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst is typically used.

Polymerization: Acidic catalysts such as sulfuric acid or initiators like benzoyl peroxide are commonly employed.

Major Products Formed:

Oxidation: Epoxides and peroxides.

Reduction: Pentane.

Polymerization: Poly(this compound) or other polymeric materials.

Scientific Research Applications

1,4-Pentadiene has several applications in scientific research:

Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.

Biology: It serves as a model compound for studying the behavior of dienes in biological systems.

Medicine: Research is ongoing into its potential use in drug delivery systems due to its polymerizable nature.

Comparison with Similar Compounds

1,3-Pentadiene: Unlike 1,4-pentadiene, 1,3-pentadiene is a conjugated diene with double bonds separated by a single bond, making it more stable and less reactive.

1,2-Pentadiene: This compound has cumulated double bonds, which significantly alter its reactivity and stability compared to this compound.

2,3-Pentadiene: This compound also has cumulated double bonds and exhibits different chemical behavior.

Uniqueness of this compound: this compound is unique due to its isolated diene structure, which makes it more reactive in certain polymerization reactions compared to conjugated dienes. Its ability to form polymers and other materials through various chemical reactions highlights its versatility and importance in both research and industrial applications .

Properties

IUPAC Name |

penta-1,4-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8/c1-3-5-4-2/h3-4H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYZLKGVUSQXAMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8 | |

| Record name | 1,4-PENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060456 | |

| Record name | 1,4-Pentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,4-pentadiene appears as a colorless liquid. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999) | |

| Record name | 1,4-PENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

78.8 °F at 760 mmHg (USCG, 1999) | |

| Record name | 1,4-PENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

40 °F (USCG, 1999) | |

| Record name | 1,4-PENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.6608 at 68 °F (USCG, 1999) - Less dense than water; will float | |

| Record name | 1,4-PENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

591-93-5 | |

| Record name | 1,4-PENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Pentadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=591-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Pentadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-PENTADIENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Pentadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Pentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Penta-1,4-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-PENTADIENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5IF861OQ5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-234.9 °F (USCG, 1999) | |

| Record name | 1,4-PENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,4-pentadiene?

A1: this compound has a molecular formula of C5H8 and a molecular weight of 68.12 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Researchers have characterized this compound using various spectroscopic techniques. High-resolution VUV photoabsorption spectra have been recorded over the wavelength range of 115-247 nm []. ¹H NMR, ¹³C NMR, IR, and HRMS analysis have also been used to confirm the structure of synthesized derivatives of this compound [].

Q3: How does the structure of this compound influence its reactivity?

A3: The presence of two non-conjugated double bonds in this compound makes it susceptible to various reactions like cyclization, polymerization, and addition reactions. It can act as both a diene and a dienophile in Diels-Alder reactions [, ].

Q4: Can this compound undergo cyclization reactions in the presence of catalysts?

A4: Yes, this compound can be converted to cyclopentene via a hydrocarbonylating cyclization reaction in the presence of metal carbonyl catalysts and carbon monoxide and hydrogen or water []. The yield of cyclopentanone is significantly higher with substituted 1,4-pentadienes compared to unsubstituted this compound [].

Q5: How is this compound used in polymerization reactions?

A5: this compound can be copolymerized with other monomers, such as acrylonitrile, using radical initiators []. The presence of Lewis acids, such as ZnCl2 and Al(Et)3, can enhance the rate of copolymerization and promote alternating cyclocopolymer formation [].

Q6: Is this compound utilized in any industrial processes?

A6: Yes, this compound is a valuable precursor in the manufacturing of synthetic rubbers, particularly for specialty rubbers with enhanced properties [, ].

Q7: Have there been any computational studies on the reactions of this compound?

A7: Yes, computational studies have been employed to investigate the reaction mechanisms and energetics of this compound. Density functional theory (DFT) calculations have been used to study the oxygen activation mechanism in a lipoxygenase model reaction using this compound [].

Q8: Have there been any theoretical studies on the structure and properties of this compound?

A8: Yes, ab initio calculations have been performed to study the electronic states of this compound. These calculations provide valuable information about the valence and Rydberg transitions in the molecule [].

Q9: How does the substitution pattern on this compound affect its reactivity?

A9: The position and nature of substituents on the this compound backbone can significantly influence its reactivity. For example, alkyl substitution at the 3,3-positions leads to enhanced yields of cyclopentanones in hydrocarbonylating cyclization reactions compared to unsubstituted this compound [].

Q10: Have any studies explored the relationship between the structure of this compound derivatives and their biological activity?

A10: Yes, researchers have investigated the structure-activity relationships of 1,5-diaryl-1,4-pentadiene-3-ones, which are C5-curcuminoids, for their antitumor activity. These studies have identified key structural features that contribute to their potency [].

Q11: What is known about the stability of this compound under various conditions?

A11: this compound is a flammable liquid and should be handled with care, avoiding exposure to heat, sparks, and open flames. Its storage stability and compatibility with various materials are crucial considerations for safe handling and transportation.

Q12: How is this compound typically analyzed and quantified?

A13: Gas chromatography (GC) is commonly used to analyze and quantify this compound in reaction mixtures [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.